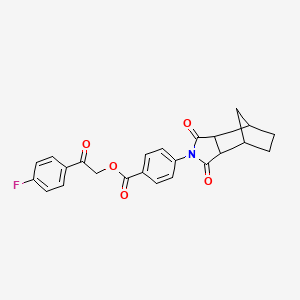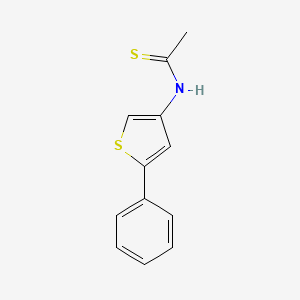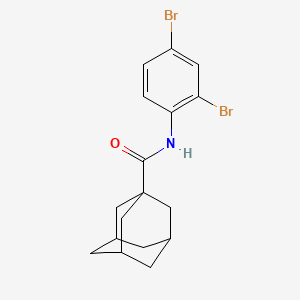
N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide is a synthetic organic compound characterized by the presence of iodine, nitro, and dimethylamino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide typically involves the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Iodination: Substitution of hydrogen atoms with iodine atoms at specific positions on the phenyl ring.
Acetamide Formation: Reaction of the iodinated nitrophenyl compound with dimethylamino acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using large-scale reactors and controlled conditions to manage the reactivity of iodine and nitro groups.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to remove the nitro group or to modify the iodine substituents.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Amines: From reduction of the nitro group.
Substituted Phenyl Compounds: From substitution reactions involving iodine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in material science or as a component in specialized chemical formulations.
Wirkmechanismus
The mechanism of action of N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,6-dichloro-4-nitrophenyl)-2-(dimethylamino)acetamide: Similar structure with chlorine instead of iodine.
N-(2,6-dibromo-4-nitrophenyl)-2-(dimethylamino)acetamide: Similar structure with bromine instead of iodine.
Uniqueness
The presence of iodine atoms in N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide may confer unique properties such as higher molecular weight, different reactivity, and potential for specific interactions in biological systems compared to its chloro or bromo analogs.
Eigenschaften
Molekularformel |
C10H11I2N3O3 |
|---|---|
Molekulargewicht |
475.02 g/mol |
IUPAC-Name |
N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H11I2N3O3/c1-14(2)5-9(16)13-10-7(11)3-6(15(17)18)4-8(10)12/h3-4H,5H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
FFZLKONYCYTIDX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)NC1=C(C=C(C=C1I)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


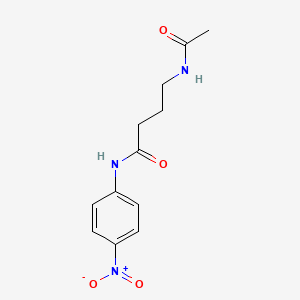
![N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15150870.png)
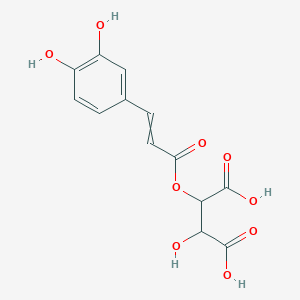
![4-{[(4-{[4-(3,5-Dimethylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B15150878.png)
![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15150895.png)
![2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15150907.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B15150915.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B15150931.png)
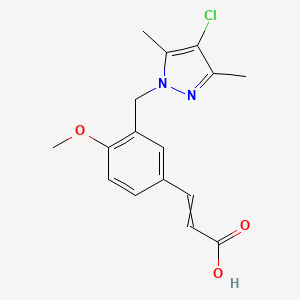

![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)
